3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
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Overview
Description
3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid is a synthetic organic compound that features a bromopyridine moiety, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxypropanoic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Boc-Protected Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling Reaction: The bromopyridine derivative is then coupled with a suitable hydroxypropanoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols, alkoxides
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Regeneration of the hydroxy group
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Bioconjugation: Used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine
Drug Development: Investigated as a potential lead compound in drug discovery.
Diagnostic Agents: Used in the development of diagnostic agents for imaging or detection.
Industry
Material Science: Utilized in the synthesis of materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloropyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
- 3-(2-Fluoropyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
- 3-(2-Iodopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
Comparison
Compared to its chloro, fluoro, and iodo analogs, 3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid may exhibit different reactivity and biological activity due to the unique properties of the bromine atom, such as its size, electronegativity, and ability to participate in halogen bonding.
Properties
Molecular Formula |
C13H17BrN2O5 |
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Molecular Weight |
361.19 g/mol |
IUPAC Name |
3-(2-bromopyridin-3-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(20)16-8(11(18)19)9(17)7-5-4-6-15-10(7)14/h4-6,8-9,17H,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
KTUFHEWQUBXZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=C(N=CC=C1)Br)O)C(=O)O |
Origin of Product |
United States |
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